molecular formula C8H7NO B1349315 3-Cyanobenzyl alcohol CAS No. 874-97-5

3-Cyanobenzyl alcohol

Cat. No. B1349315
CAS RN: 874-97-5
M. Wt: 133.15 g/mol
InChI Key: PCOFIIVWHXIDGT-UHFFFAOYSA-N
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Description

3-Cyanobenzyl alcohol, also known as this compound, is an organic compound commonly used in laboratory experiments and scientific research. It is an aromatic alcohol with a molecular formula of C7H7NO. It is a colorless, crystalline solid with a melting point of 136-138°C and a boiling point of 238-239°C. This compound is a versatile compound with a variety of applications in both organic synthesis and scientific research.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Ruthenium-Catalyzed Oxidative Coupling and Cyclization : A study described the use of 2-aminobenzyl alcohol in oxidative coupling and cyclization reactions to produce quinolines, highlighting a method that could be adaptable for 3-Cyanobenzyl alcohol in synthesizing heterocyclic compounds (Cho et al., 2003).

  • Oxidation Reactions Using Supported Gold Nanoparticles : Gold nanoparticles have been utilized for the oxidative functionalization of alcohols, including benzyl alcohol derivatives. This method points to potential applications in fine chemical synthesis and industrial processes (Martins et al., 2017).

Antimicrobial and Antifouling Compounds

  • Marine-Derived Antifouling Compounds : Research on marine-derived fungi yielded compounds like 3-chloro-2,5-dihydroxybenzyl alcohol, which showed strong antifouling and antimicrobial properties. This suggests that derivatives of benzyl alcohol, potentially including this compound, could have applications in developing new antifouling materials or antimicrobial agents (Kwong et al., 2006).

Biodegradation and Environmental Applications

  • Biodegradation of Synthetic Pyrethroids : A study focused on the degradation of β-cyfluthrin, a synthetic pyrethroid, by Pseudomonas stutzeri, led to the identification of degradation products, including a compound structurally related to benzyl alcohol derivatives. This highlights the potential role of similar compounds in environmental bioremediation efforts (Saikia et al., 2005).

Mechanism of Action

Target of Action

This compound is often used as an organic synthesis intermediate

Pharmacokinetics

Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .

Result of Action

The molecular and cellular effects of 3-Cyanobenzyl alcohol’s action are currently unknown. As it is primarily used as an organic synthesis intermediate , its effects would largely depend on the specific context of its use and the resulting compounds it is involved in synthesizing.

Safety and Hazards

3-Cyanobenzyl alcohol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

3-Cyanobenzyl alcohol plays a role in several biochemical reactions. It interacts with enzymes such as alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes. This interaction is crucial for the metabolism of this compound in biological systems . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain dehydrogenases, leading to an accumulation of their substrates . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase to form 3-Cyanobenzaldehyde, which can then be further metabolized by aldehyde dehydrogenase . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, it may interact with transport proteins that facilitate its movement within the cell and its accumulation in specific cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its localization can affect its activity and function, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals can also influence its subcellular distribution.

properties

IUPAC Name

3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOFIIVWHXIDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370442
Record name 3-Cyanobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874-97-5
Record name 3-(Hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

m-Cyanobenzylamine (13.2 g), sodium nitrite (10.4 g), and dimethylformamide (100 ml) were mixed together, and the mixture was vigorously stirred at room temperature. Trifluoroacetic acid (22.8 g) was added dropwise to the mixture over one hour. After completion of addition, the mixture was further allowed to react at 100° C. for one hour. For the subsequent process, the procedure of Example 1 was repeated, to thereby obtain 6.9 g of m-cyanobenzyl alcohol (bp. 128-130° C./400 Pa) (yield 52%). The purity of the product was 98%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 3-cyanobenzaldehyde (5.0 g, 38 mmol) in 1:1 MeOH/THF (90 mL) was added NaBH4 (1.6 g, 42 mmol), and the reaction mixture was stirred for 3 h. The reaction mixture was diluted with brine, and the solvent was removed under reduced pressure. The residue was dissolved in water, and the aqueous layer was extracted with Et2O (3×100 mL). The combined organics were washed with brine, dried (MgSO4), filtered, and concentrated under reduced pressure to provide 3-hydroxymethyl-benzonitrile (4.95 g, 98%) as a clear oil, which was used in the next step without further purification or characterization.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred, room temperature solution of the ester from above (2.05 g, 4.6 mmol) in MeOH (50 mL) was added LiBH4 (1.0 g, 50 mmol) in three portions. Effervescence was observed, and the mixture was stirred for 3.5 hours. The mixture was concentrated and 1 N NaOH (50 mL) was added to the resultant residue. The aqueous mixture was extracted with CH2Cl2 (3×50 mL). The organic extracts were combined, dried (Na2SO4), and concentrated. Purification of the crude material by column chromatography on silica gel (40 g, eluted with 5% NH4OH/5% MeOH/CH2Cl2) provided 4-3,3″-dimethyl-3′,4′,5′,6′-tetrahydro-2′H-[2,2′;6′,2″]terpyridin-1′-ylmethyl)-3-hydroxymethyl-benzonitrile (1.63 g, 86%) as a pale yellow solid.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

3-Cyanobenzoic acid (5 g, 34.0 mmol) was dissolved in THF (50 mL) at ambient temperature. To this solution was added borane/THF complex (1M in THF, 68 mL, 68.0 mmol) in three portions and borane trifluoride/diethyl etherate complex (4.3 mL, 34.0 mmol). The reaction mixture was stirred at ambient temperature for 2 hours, quenched with methanol and stirred for 10 minutes. The solution was diluted with ethyl acetate and washed with saturated NaHCO3 (3×). The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo to give the title compound (2.19 g, 48% yield) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
[Compound]
Name
complex
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanobenzyl alcohol
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3-Cyanobenzyl alcohol
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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